Clorgyline hydrochloride
CAS No.: 17780-75-5
Cat. No.: VC0003546
Molecular Formula: C13H16Cl3NO
Molecular Weight: 308.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17780-75-5 |
---|---|
Molecular Formula | C13H16Cl3NO |
Molecular Weight | 308.6 g/mol |
IUPAC Name | 3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C13H15Cl2NO.ClH/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15;/h1,5-6,10H,4,7-9H2,2H3;1H |
Standard InChI Key | BBAZDLONIUABKI-UHFFFAOYSA-N |
SMILES | CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl |
Canonical SMILES | CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Physical Properties
Clorgyline hydrochloride is synthesized as a crystalline solid with a purity exceeding 98% . Its solubility profile includes ≥17.65 mg/mL in dimethyl sulfoxide (DMSO), ≥18.2 mg/mL in ethanol, and ≥24.8 mg/mL in water . The compound’s structure features a 2,4-dichlorophenoxy group linked to a propylamine chain substituted with methyl and propargyl groups, contributing to its irreversible binding to MAO-A .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 308.63 g/mol |
Solubility in DMSO | ≥17.65 mg/mL |
Solubility in H₂O | ≥24.8 mg/mL |
Melting Point | Not explicitly reported |
GHS Hazard Codes | H301 (Toxic if swallowed) |
H312 (Harmful in contact with skin) |
The irreversible inhibition of MAO-A by clorgyline hydrochloride is characterized by a value of 0.054 μM, while its affinity for MAO-B is significantly weaker ( μM) . Additionally, it acts as a potent σ1 receptor inhibitor ( nM), expanding its pharmacological relevance beyond monoamine modulation .
Pharmacological Mechanisms
Monoamine Oxidase Inhibition
Clorgyline hydrochloride preferentially targets MAO-A, an enzyme responsible for degrading neurotransmitters such as serotonin, norepinephrine, and dopamine. By irreversibly binding to MAO-A, it increases synaptic concentrations of these monoamines, which correlates with its antidepressant effects . In vivo studies demonstrate that clorgyline elevates extracellular serotonin levels by 250% and norepinephrine by 180% in the medial prefrontal cortex of rats .
Sigma-1 Receptor Interactions
Beyond MAO inhibition, clorgyline hydrochloride inhibits σ1 receptors ( nM), which are implicated in cellular stress responses and neurotransmitter release . This dual activity suggests potential applications in neurodegenerative diseases, where σ1 receptor modulation may mitigate oxidative damage .
Therapeutic Applications
Oncology and Antimicrobial Research
Recent studies highlight clorgyline’s role in cancer research. In prostate cancer cells, it inhibits lysine-specific demethylase 1 (LSD1), altering epigenetic regulation and suppressing tumor growth . Furthermore, clorgyline analogs synergize with azole antifungals (e.g., itraconazole) to overcome drug efflux in Candida auris, reducing minimum inhibitory concentrations (MICs) by 4- to 16-fold .
Hazard Class | Category | Precautionary Measures |
---|---|---|
Acute Toxicity (Oral) | 3 (Severe) | Avoid ingestion; seek immediate medical attention |
Acute Toxicity (Dermal) | 4 (Moderate) | Use gloves; wash skin thoroughly |
Recent Research and Future Directions
Neuroprotection in Huntington’s Disease
Preclinical models of Huntington’s disease demonstrate that clorgyline hydrochloride restores monoamine balance in the striatum, improving motor and affective phenotypes . These findings underscore its potential as an adjunct therapy in neurodegenerative disorders.
Drug Combination Strategies
The synergy between clorgyline and azole antifungals exemplifies its utility in overcoming multidrug resistance. By inhibiting efflux pumps in Candida auris, clorgyline analogs reduce fluconazole MICs from 64 μg/mL to 4 μg/mL, offering a pathway to revitalize existing antimicrobials .
Epigenetic Modulation
Clorgyline’s inhibition of LSD1 ( μM) highlights its role in epigenetic regulation. In glioblastoma cells, this activity suppresses tumor proliferation by reactivating tumor suppressor genes .
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